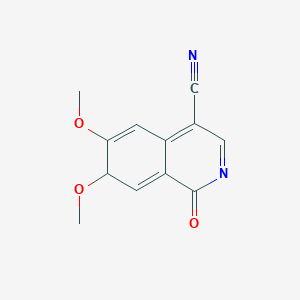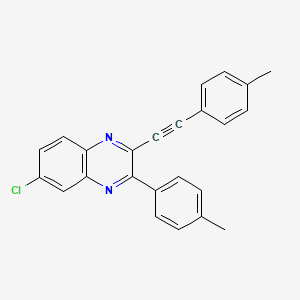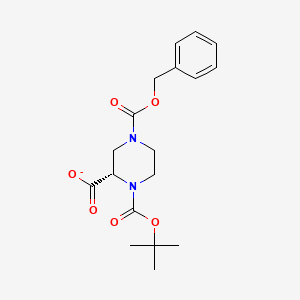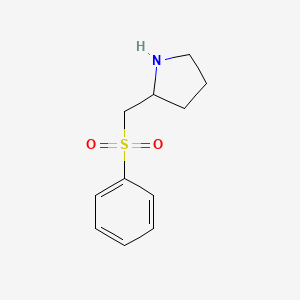
6,7-dimethoxy-1-oxo-7H-isoquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-oxo-7H-isoquinoline-4-carbonitrile is a chemical compound with the molecular formula C12H10N2O3 It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-oxo-7H-isoquinoline-4-carbonitrile can be achieved through several methods. One common method involves the reaction of 6,7-dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile with phosphorus (V) oxybromide in dichloromethane at 150°C for 0.5 hours under microwave irradiation . Another method involves heating the same starting material with phosphorus (V) oxybromide in methoxybenzene at 80°C for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-oxo-7H-isoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions can occur at the methoxy or carbonitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus (V) oxybromide, sodium hydrogencarbonate, and various organic solvents such as dichloromethane and methoxybenzene .
Major Products Formed
The major products formed from these reactions include bromo-derivatives and other substituted isoquinolines .
Scientific Research Applications
6,7-Dimethoxy-1-oxo-7H-isoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-oxo-7H-isoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
Uniqueness
6,7-Dimethoxy-1-oxo-7H-isoquinoline-4-carbonitrile is unique due to its specific substitution pattern and the presence of both methoxy and carbonitrile groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
6,7-dimethoxy-1-oxo-7H-isoquinoline-4-carbonitrile |
InChI |
InChI=1S/C12H10N2O3/c1-16-10-3-8-7(5-13)6-14-12(15)9(8)4-11(10)17-2/h3-4,6,11H,1-2H3 |
InChI Key |
OWMHJPKQTFAUNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=C2C(=C(C=NC2=O)C#N)C=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12344183.png)
![3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B12344196.png)



![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344233.png)




